
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is an organometallic compound with the molecular formula C43H37ClP2Pd. It is a palladium complex where the palladium atom is coordinated with two triphenylphosphine ligands, a benzyl group, and a chloride ion. This compound is widely used in organic synthesis, particularly in catalytic processes such as cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride typically involves the reaction of palladium(II) chloride with triphenylphosphine and benzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:
[ \text{PdCl}_2 + 2 \text{PPh}_3 + \text{BnCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species.
Aplicaciones Científicas De Investigación
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials science.
Mecanismo De Acción
The mechanism of action of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride involves the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
Uniqueness
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. The presence of the benzyl group and triphenylphosphine ligands offers a balance between stability and reactivity, making it a versatile catalyst in various organic transformations.
Propiedades
Fórmula molecular |
C43H37ClP2Pd |
|---|---|
Peso molecular |
757.6 g/mol |
Nombre IUPAC |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
Clave InChI |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



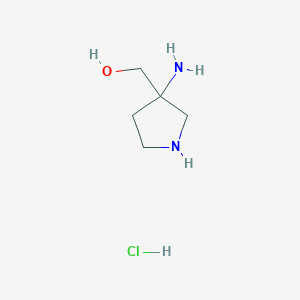
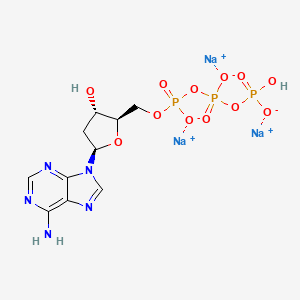
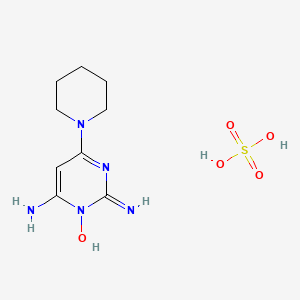

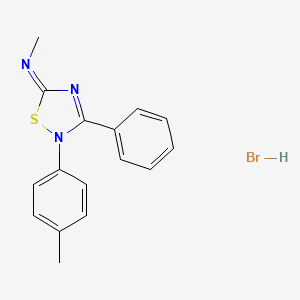
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
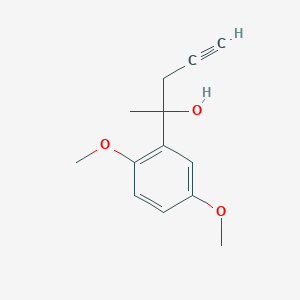

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)

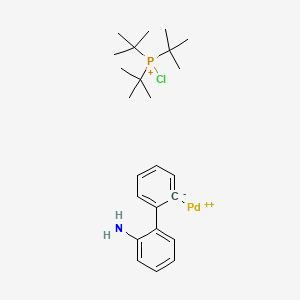
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)

